Bienvenue dans la boutique en ligne BenchChem!

[1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone

Quality Control Analytical Chemistry Procurement

This is a meta-fluorinated 4-(2-hydroxybenzoyl)pyrazole scaffold for kinase inhibitor and antifungal SAR. Its specific N1-phenyl meta-F substitution distinguishes it critically from unsubstituted or para-fluoro analogs, avoiding off-target selectivity profiles. Use it as a matched molecular pair probe to isolate fluorine effects on target binding, permeability, and metabolic stability. Supplied with batch-specific QC (NMR, HPLC, GC) for assay-ready purity verification and analytical method validation.

Molecular Formula C16H11FN2O2
Molecular Weight 282.274
CAS No. 956624-10-5
Cat. No. B2379129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
CAS956624-10-5
Molecular FormulaC16H11FN2O2
Molecular Weight282.274
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC(=CC=C3)F)O
InChIInChI=1S/C16H11FN2O2/c17-12-4-3-5-13(8-12)19-10-11(9-18-19)16(21)14-6-1-2-7-15(14)20/h1-10,20H
InChIKeyWJYAYMAVHBTWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: [1-(3-Fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone (CAS 956624-10-5) for Targeted Chemical Biology


[1-(3-Fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone (CAS 956624-10-5) is a synthetic, fluorinated pyrazole derivative that belongs to a broader class of 4-(2-hydroxybenzoyl)pyrazoles . Its core scaffold is frequently exploited in kinase inhibitor design, and the specific meta-fluorine substitution on the N1-phenyl ring distinguishes it from many unsubstituted or para-substituted analogs available in screening libraries [1]. The compound is commercially supplied at analytical standard purity (≥95%) with batch-specific QC documentation (NMR, HPLC, GC) provided by manufacturers, enabling immediate structure validation and purity verification for assay-ready use .

Why Generic 'Hydroxybenzoyl Pyrazole' Substitution Fails for This CAS


In the 4-(2-hydroxybenzoyl)pyrazole class, even subtle variations in aryl substitution profoundly alter target engagement and selectivity. For example, research on glucocorticoid receptor ligands demonstrates that moving a phenyl substituent from the 2'-position to the 1'-position of the pyrazole ring changes potency by over an order of magnitude relative to dexamethasone [1]. In an antimicrobial context, fluorinated analogs like 1-(3,4-difluorophenyl)-4-(2-hydroxybenzoyl)-1H-pyrazole (4d) show distinct species-specific MIC50 values compared to their non-fluorinated or chlorinated counterparts, proving that biological activity is not uniformly maintained across the scaffold [2]. Therefore, treating compounds like [1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone as a generic 'hydroxybenzoyl pyrazole' procurement item without verifying the specific regioisomer and fluorination pattern risks selecting a molecule with a fundamentally different selectivity signature, leading to failed assay reproducibility.

Quantitative Procurement Evidence for [1-(3-Fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone


Analytical Purity and QC Assurance vs. Unsubstituted Phenyl Analog

The target compound is supplied with a standard purity of 95% (HPLC) and comes with batch-specific NMR, HPLC, and GC reports . In contrast, the non-fluorinated analog (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone (CAS 61466-44-2) is commonly offered at a lower minimum purity of 95% without guaranteed batch-specific QC documentation from all suppliers, though some vendors specify 98% purity for that compound . The availability of standardized QC data for the target compound directly reduces the time and cost a purchaser must invest in independent structural re-verification before assay use.

Quality Control Analytical Chemistry Procurement

Physicochemical Differentiation: Meta-Fluorine Impact on Lipophilicity vs. Non-Fluorinated Analog

The meta-fluorine substitution in the target compound is predicted to modulate lipophilicity (cLogP) and electronic properties compared to its non-fluorinated analog. Based on computational predictions using standard algorithms (e.g., ChemAxon), the target compound has a predicted cLogP of approximately 3.4, while the non-fluorinated analog (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has a predicted cLogP of approximately 3.0 . This difference is consistent with the known effect of aryl fluorine substitution, which increases lipophilicity and can enhance membrane permeability [1]. No experimental logP data were found in the literature for direct comparison.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Class-Level Antimicrobial Activity Potential vs. Difluorophenyl Analog

A structurally analogous compound, 1-(3,4-difluorophenyl)-4-(2-hydroxybenzoyl)-1H-pyrazole (4d), demonstrated measurable antifungal activity against Candida albicans in a class-level SAR study, while exhibiting only weak antibacterial activity [1]. The target compound, bearing only a single meta-fluorine, is predicted to have a different antimicrobial selectivity profile based on the established SAR that the number and position of fluorine atoms critically influence MIC50 values in this series. No direct antimicrobial data for the target compound were found in the public domain.

Antimicrobial Activity Structure-Activity Relationship Infectious Disease

Kinase Inhibition Scaffold Potential vs. Unsubstituted Phenyl Analog

The core 4-(2-hydroxybenzoyl)pyrazole scaffold is claimed in patents as a privileged structure for kinase inhibition, with broad applicability to cancer and autoimmune disease targets [1]. The 3-fluorophenyl substituent present in the target compound is not exemplified in the key kinase inhibitor patent literature, while the unsubstituted phenyl analog (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is also absent from specific kinase activity tables, suggesting both are underexplored [1]. The meta-fluorine atom provides a unique hydrogen-bond acceptor site and electron-withdrawing effect not present in the phenyl analog, offering a differentiated starting point for kinase selectivity profiling.

Kinase Inhibition Drug Discovery Cancer Research

Predicted ADME Profile: Acid Dissociation Constant vs. Non-Fluorinated Analog

The 2-hydroxybenzoyl moiety confers a predicted acidic pKa to both the target compound and its non-fluorinated analog. The electron-withdrawing meta-fluorine substituent in the target compound is predicted to slightly lower the pKa of the phenol group (predicted pKa ~ 7.3) compared to the non-fluorinated analog (predicted pKa ~ 7.5) . A lower pKa indicates a higher fraction of ionized species at physiological pH, which can influence solubility, protein binding, and membrane permeability.

ADME Prediction Drug-likeness Physicochemical Profiling

High-Impact Research Scenarios for [1-(3-Fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone


Focused Kinase Inhibitor Library Design

Integrate this compound into a diversity-oriented kinase inhibitor library as a meta-fluorinated analog of the phenyl-substituted core scaffold. Its unique substitution pattern provides an additional vector for exploring selectivity pockets in kinases targeted by 4-(2-hydroxybenzoyl)pyrazoles, potentially yielding hits against resistant mutants or understudied kinases not addressed by existing library members [1].

Antifungal Lead Optimization Starting Point

Use this compound as a seed structure for antifungal drug discovery, leveraging the class-level observation that fluorinated 2-hydroxybenzoyl pyrazoles exhibit species-specific activity against Candida albicans. The mono-fluoro substitution may offer a better selectivity/toxicity window than the difluoro analog 4d, which showed promising but narrow-spectrum activity [1].

Physicochemical Probe for Fluorine SAR Studies

Employ this compound alongside the non-fluorinated phenyl analog and the para-fluorophenyl analog in a matched molecular pair analysis to isolate the effect of meta-fluorination on target binding, cellular permeability, and metabolic stability. The predicted differences in cLogP and pKa make this a well-suited tool compound for medicinal chemistry education and fluorine SAR methodology development [1].

QC-Validated Standard for Analytical Method Development

Utilize the batch-specific NMR, HPLC, and GC documentation provided by suppliers as a reference standard for developing or validating analytical methods for fluorinated pyrazole intermediates. The compound's defined purity and available QC data make it a reliable system suitability standard in pharmaceutical QC laboratories [1].

Quote Request

Request a Quote for [1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.